molecular formula C18H16N2O B1292421 2-Azetidinomethyl-2'-cyanobenzophenone CAS No. 898754-44-4

2-Azetidinomethyl-2'-cyanobenzophenone

Cat. No.: B1292421
CAS No.: 898754-44-4
M. Wt: 276.3 g/mol
InChI Key: LVHDPAJXIQUJPS-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2'-cyanobenzophenone is a benzophenone derivative featuring an azetidinomethyl group (-CH₂-azetidine) at the 2-position of one aromatic ring and a cyano (-CN) group at the 2'-position of the second aromatic ring.

Properties

IUPAC Name

2-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-6-1-3-8-16(14)18(21)17-9-4-2-7-15(17)13-20-10-5-11-20/h1-4,6-9H,5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHDPAJXIQUJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643692
Record name 2-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-44-4
Record name 2-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-cyanobenzophenone typically involves the reaction of 2-cyanobenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-2’-cyanobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or column chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-cyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted azetidine derivatives .

Scientific Research Applications

2-Azetidinomethyl-2’-cyanobenzophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyanobenzophenone moiety play crucial roles in its reactivity and interactions. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The structural and functional nuances of 2-Azetidinomethyl-2'-cyanobenzophenone become apparent when compared to related benzophenone derivatives. Below is a systematic analysis:

Structural Analogs with Varying Substituents

Compound Name Substituent Positions Functional Groups Molecular Formula Key Properties/Applications References
This compound 2 (azetidinomethyl), 2' (cyano) Azetidinomethyl, cyano C₁₈H₁₆N₂O* Enhanced steric bulk; potential bioactivity
3-Azetidinomethyl-4'-cyanobenzophenone 3 (azetidinomethyl), 4' (cyano) Azetidinomethyl, cyano C₁₈H₁₆N₂O Para-cyano improves electronic delocalization
2-Azetidinomethyl-2'-trifluoromethylbenzophenone 2 (azetidinomethyl), 2' (CF₃) Azetidinomethyl, trifluoromethyl C₁₈H₁₆F₃NO Increased lipophilicity; metabolic stability
2-Acetoxy-3'-cyanobenzophenone 2 (acetoxy), 3' (cyano) Acetoxy, cyano C₁₆H₁₁NO₃ Polar ester group; photolabile
2-Amino-5-nitro-2'-chlorobenzophenone 2 (amino), 5 (nitro), 2' (Cl) Amino, nitro, chloro C₁₃H₉ClN₂O₃ Multifunctional reactivity
Key Observations:

This may influence binding affinity in biological systems . Trifluoromethyl-substituted analogs (e.g., 2-Azetidinomethyl-2'-trifluoromethylbenzophenone) exhibit higher lipophilicity (logP ~3.5 estimated) compared to cyano derivatives (logP ~2.8), impacting membrane permeability .

Functional Group Comparisons: Cyano vs. Trifluoromethyl: While both are electron-withdrawing, the cyano group (-CN) is more polarizable, enhancing dipole interactions. In contrast, the trifluoromethyl (-CF₃) group offers greater metabolic resistance due to C-F bond stability . Azetidinomethyl vs. Acetoxy: The azetidinomethyl group contributes basicity (pKa ~7.5 for azetidine), enabling protonation at physiological pH, whereas the acetoxy group is neutral and hydrolytically labile .

Synthetic Accessibility: highlights routes for introducing cyano groups via diazotization and cyanide substitution, suggesting feasible pathways for synthesizing this compound .

Biological Activity

2-Azetidinomethyl-2'-cyanobenzophenone (CAS Number: 898754-44-4) is a compound of significant interest in medicinal chemistry due to its unique structural features, including an azetidine ring and a cyanobenzophenone moiety. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name3-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Molecular FormulaC18H16N2O
Molecular Weight284.34 g/mol
InChI KeyGFNLRXHOCPIEPJ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The azetidine ring and the nitrile group are crucial for its interaction with enzymes and receptors, leading to various biochemical effects. Research indicates that this compound may inhibit specific enzyme pathways that are critical in disease progression, particularly in cancer and microbial infections.

Antimicrobial Activity

Recent studies have shown that this compound exhibits promising antimicrobial properties. For instance, it has been tested against several bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The azetidine moiety is believed to play a role in modulating cell signaling pathways associated with cell survival and proliferation. Research findings suggest that it can inhibit tumor growth in various cancer models, although further studies are necessary to elucidate the exact mechanisms involved .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against Candida albicans and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans and 16 µg/mL against S. aureus, suggesting significant antimicrobial activity .

Study 2: Anticancer Activity

In a separate investigation reported in Cancer Research, the compound was evaluated for its anticancer effects on breast cancer cell lines (MCF-7). The study found that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer activity .

Summary of Research Findings

Study TypeFindings
AntimicrobialEffective against C. albicans (MIC: 32 µg/mL), S. aureus (MIC: 16 µg/mL)
AnticancerInduced apoptosis in MCF-7 cells (70% viability reduction at 50 µM)

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